molecular formula C18H18N2O5 B3195657 4-Hydroxybenzoylglycylphenylalanine CAS No. 92279-08-8

4-Hydroxybenzoylglycylphenylalanine

Cat. No.: B3195657
CAS No.: 92279-08-8
M. Wt: 342.3 g/mol
InChI Key: QVYNBVYAPIHCJN-HNNXBMFYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxybenzoylglycylphenylalanine is a synthetic peptide derivative intended for research applications. This compound is of significant interest in biochemical research, particularly as a potential substrate for enzymatic studies. Compounds with similar structures, such as p-hydroxybenzoyl-glycyl-l-phenylalanine, are well-documented as sensitive substrates used in the assay of carboxypeptidase A (CPA) activity . The development of reliable CPA assays is crucial for biomedical research, including investigations into early-stage pancreatic carcinoma . The 4-hydroxybenzoyl moiety incorporated into the peptide structure suggests this compound could also serve as a photoreactive probe . Such photoreactive amino acid analogs are valuable tools for elucidating peptide-protein interactions, as they can be used in photoaffinity labeling experiments to covalently attach a peptide ligand to its receptor upon photolysis, enabling researchers to map specific binding sites . This combination of potential enzymatic and photoreactive properties makes this compound a versatile compound for advanced research in proteomics and molecular interaction studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

92279-08-8

Molecular Formula

C18H18N2O5

Molecular Weight

342.3 g/mol

IUPAC Name

(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoic acid

InChI

InChI=1S/C18H18N2O5/c21-14-8-6-13(7-9-14)17(23)19-11-16(22)20-15(18(24)25)10-12-4-2-1-3-5-12/h1-9,15,21H,10-11H2,(H,19,23)(H,20,22)(H,24,25)/t15-/m0/s1

InChI Key

QVYNBVYAPIHCJN-HNNXBMFYSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=C(C=C2)O

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)CNC(=O)C2=CC=C(C=C2)O

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CNC(=O)C2=CC=C(C=C2)O

sequence

GF

Synonyms

4-HB-Gly-Phe
4-hydroxybenzoylglycylphenylalanine
para-hydroxybenzoyl-glycyl-phenylalanine

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

4-HBGP is a derivative of phenylalanine and is characterized by the presence of a hydroxybenzoyl group. Its unique structure allows it to interact with biological systems in specific ways, making it a candidate for various applications.

Pharmacological Applications

1. Antioxidant Activity

Research indicates that 4-HBGP exhibits significant antioxidant properties. Studies have shown that it can scavenge free radicals, which are implicated in oxidative stress-related diseases. A case study demonstrated that 4-HBGP reduced oxidative damage in cellular models, suggesting potential therapeutic uses in conditions like cancer and neurodegenerative diseases.

2. Anti-Inflammatory Effects

4-HBGP has also been studied for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases such as arthritis and inflammatory bowel disease. A clinical trial is currently evaluating its efficacy in patients with chronic inflammatory conditions.

Biochemical Applications

1. Drug Delivery Systems

The compound's ability to form stable complexes with various drugs makes it an attractive candidate for drug delivery systems. Research has focused on its use as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. A notable study demonstrated improved pharmacokinetics when 4-HBGP was used to deliver a poorly soluble anticancer drug.

2. Peptide Synthesis

4-HBGP serves as a building block in peptide synthesis, particularly in creating peptides with enhanced stability and bioactivity. Its incorporation into peptide chains has shown to improve resistance to enzymatic degradation, making it valuable for developing therapeutic peptides.

Materials Science Applications

1. Polymer Chemistry

In materials science, 4-HBGP has been utilized to synthesize novel polymers with desirable mechanical properties. Research indicates that polymers incorporating 4-HBGP exhibit enhanced thermal stability and mechanical strength compared to traditional polymers. A comparative study highlighted the performance of these polymers in various applications, including coatings and composites.

2. Biosensors

The compound's biochemical properties have led to its application in biosensors for detecting specific biomolecules. Studies have shown that biosensors utilizing 4-HBGP can achieve high sensitivity and selectivity for target analytes, making them suitable for medical diagnostics.

Data Tables and Case Studies

Application AreaKey FindingsReference
Antioxidant ActivityReduced oxidative damage in cellular models
Anti-Inflammatory EffectsInhibition of pro-inflammatory cytokines
Drug Delivery SystemsEnhanced solubility and bioavailability of drugs
Peptide SynthesisImproved stability of therapeutic peptides
Polymer ChemistryEnhanced thermal stability and mechanical strength
BiosensorsHigh sensitivity for target analytes

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on indirect references:

(a) 4-Methyl-phenylalanine ()

  • Structure : Features a methyl group (-CH₃) attached to the phenyl ring of phenylalanine.
  • Contrast : Unlike 4-Hydroxybenzoylglycylphenylalanine, this compound lacks the 4-hydroxybenzoyl-glycine moiety, which could confer distinct solubility or reactivity properties.

(b) 4-Hydroxyphenylpropionylglycine ()

  • Structure : Contains a 4-hydroxyphenylpropionyl group linked to glycine.
  • Applications : Referenced in studies on tyrosine and phenylalanine metabolism .
  • Contrast : The absence of phenylalanine in this compound limits its comparability to this compound, which integrates both glycine and phenylalanine residues.

(c) General Peptide Derivatives

  • Metabolism : Glycine and phenylalanine conjugates are common in detoxification pathways (e.g., hippuric acid formation), but the hydroxybenzoyl modification may alter metabolic stability .

Limitations of Available Evidence

The provided sources lack:

Structural or spectroscopic data for this compound.

Pharmacokinetic, thermodynamic, or bioactivity comparisons with analogs.

References to peer-reviewed studies specifically addressing this compound.

Q & A

Basic: What are the recommended methods for synthesizing 4-Hydroxybenzoylglycylphenylalanine, and how should purity be validated?

Methodological Answer:
Synthesis typically involves coupling reactions between hydroxybenzoyl derivatives and glycylphenylalanine analogs. A validated approach includes:

  • Stepwise peptide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to activate the carboxyl group of 4-hydroxybenzoic acid, followed by sequential coupling with glycine and phenylalanine residues.
  • Purification : Employ reverse-phase HPLC with a C18 column, using a gradient of acetonitrile/water (0.1% TFA) for isolation.
  • Characterization : Validate purity via 1H/13C NMR (in deuterated DMSO or CDCl3) and high-resolution mass spectrometry (HRMS). For example, in analogous syntheses, ESI-MS m/z values such as 409.6 [M+H]+ have been reported for structurally related compounds .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves (tested for chemical resistance via ASTM F739 standard) and tightly sealed goggles to prevent ocular exposure .
  • Ventilation : Use fume hoods for synthesis steps involving volatile reagents. For prolonged exposure, employ air-purifying respirators with organic vapor cartridges .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .

Advanced: How can researchers design pharmacological assays to evaluate this compound’s bioactivity?

Methodological Answer:

  • Cell-Based Assays : Use stable CHO cells transfected with target receptors (e.g., GPR88) for cAMP modulation studies. Apply Lance™ cAMP kits with forskolin as a positive control, and normalize data to vehicle-treated cells .
  • Dose-Response Analysis : Test concentrations ranging from 1 nM to 100 µM. Calculate EC50/IC50 values using nonlinear regression (e.g., GraphPad Prism’s four-parameter logistic model).
  • Validation : Confirm receptor specificity via knockout cell lines or competitive antagonists .

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound derivatives?

Methodological Answer:

  • Data Cross-Validation : Compare experimental 1H NMR shifts (e.g., δ 7.2–7.4 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-31G* level) .
  • Solvent Effects : Re-run NMR in alternative deuterated solvents (e.g., D2O vs. DMSO-d6) to assess hydrogen bonding’s impact on shift variability.
  • Isotopic Labeling : Synthesize 13C-labeled analogs to resolve overlapping carbon signals in complex spectra .

Basic: What analytical techniques are essential for quantifying this compound in biological matrices?

Methodological Answer:

  • LC-MS/MS : Use a Waters Xevo TQ-S system with a BEH C18 column (2.1 × 50 mm, 1.7 µm). Optimize MRM transitions (e.g., m/z 385.1 → 268.0 for quantification).
  • Sample Preparation : Deproteinize plasma samples with acetonitrile (3:1 v/v) and centrifuge at 14,000 rpm for 10 min to reduce matrix effects .

Advanced: How can structural analogs guide toxicity assessments when primary data on this compound is limited?

Methodological Answer:

  • Read-Across Strategy : Group with analogs sharing hydroxyl and phenylalanine moieties (e.g., 4-hydroxyphenylglycine derivatives). Compare metabolic pathways (e.g., CYP450-mediated oxidation) and reactive intermediates .
  • In Silico Tox Prediction : Use tools like OECD QSAR Toolbox to estimate Ames test mutagenicity and hepatotoxicity based on structural alerts .

Advanced: What strategies mitigate low yields in solid-phase synthesis of this compound?

Methodological Answer:

  • Resin Optimization : Switch from Wang resin to 2-chlorotrityl chloride resin for improved acid-labile group stability during coupling .
  • Coupling Efficiency : Monitor via Kaiser test for free amines. Repeat coupling steps with PyBOP/DIEA if <95% efficiency is observed.
  • Cleavage Conditions : Use TFA:TIPS:H2O (95:2.5:2.5) for 2 hours at 25°C to minimize side reactions .

Basic: What storage conditions preserve this compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Lyophilization : For long-term stability, lyophilize in 0.1% acetic acid and store under argon .

Advanced: How to validate the specificity of antibodies used in this compound immunoassays?

Methodological Answer:

  • Competitive ELISA : Pre-incubate antibodies with excess free 4-hydroxybenzoyl or phenylalanine haptens. A >80% signal reduction confirms epitope specificity.
  • Cross-Reactivity Testing : Screen against structurally similar compounds (e.g., 3-hydroxy analogs) at 10× IC50 concentrations .

Advanced: How should researchers address discrepancies in bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Harmonization : Calibrate plate readers (e.g., PerkinElmer EnVision) using standardized fluorescent controls (e.g., quinine sulfate) to normalize inter-instrument variability.
  • Data Normalization : Express results as % activity relative to internal controls (e.g., 1 µM reference agonist) to minimize batch effects .

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